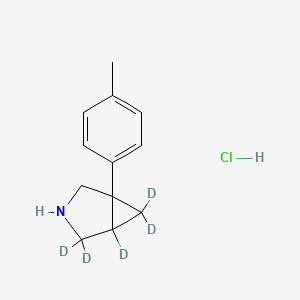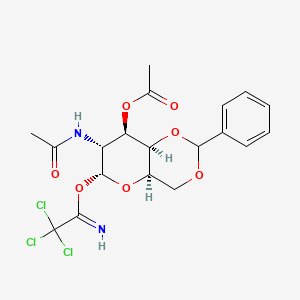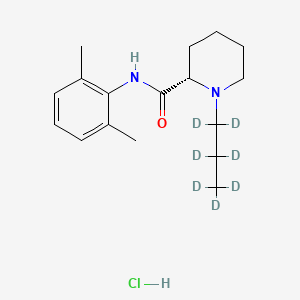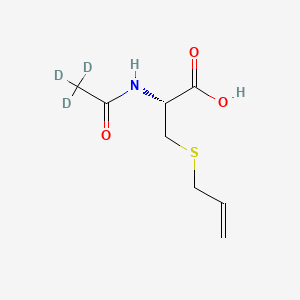![molecular formula C33H24N4O2 B565316 4-[2-(2-Trityltetrazol-5-yl)phenyl]benzoic acid CAS No. 1797134-81-6](/img/structure/B565316.png)
4-[2-(2-Trityltetrazol-5-yl)phenyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(2-Trityltetrazol-5-yl)phenyl]benzoic acid (4-TPA) is an organic compound that has recently been gaining attention in the scientific community due to its potential applications in various fields. 4-TPA is a derivative of benzoic acid and is composed of two benzene rings and a trityltetrazol-5-ylphenyl group. This compound has been studied for its ability to act as an inhibitor of various enzymes, and its potential to be used in various biomedical applications.
Applications De Recherche Scientifique
4-[2-(2-Trityltetrazol-5-yl)phenyl]benzoic acid has been studied for its potential applications in various scientific research fields. It has been found to act as an inhibitor of various enzymes, including cyclooxygenase-2, phospholipase A2, and 5-lipoxygenase. In addition, 4-[2-(2-Trityltetrazol-5-yl)phenyl]benzoic acid has been used as a reagent in the synthesis of various compounds, such as 4-hydroxy-3-methoxybenzoic acid and 4-hydroxybenzoic acid. Furthermore, 4-[2-(2-Trityltetrazol-5-yl)phenyl]benzoic acid has been studied for its potential applications in drug delivery systems, as well as its ability to act as a fluorescent probe for the detection of various compounds.
Mécanisme D'action
The exact mechanism of action of 4-[2-(2-Trityltetrazol-5-yl)phenyl]benzoic acid is not yet fully understood. However, it is believed to act as an inhibitor of various enzymes by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its reaction. In addition, 4-[2-(2-Trityltetrazol-5-yl)phenyl]benzoic acid has been shown to interact with various proteins, thereby affecting their function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[2-(2-Trityltetrazol-5-yl)phenyl]benzoic acid are not yet fully understood. However, it has been found to have various effects on the body, including anti-inflammatory and anti-cancer properties. In addition, 4-[2-(2-Trityltetrazol-5-yl)phenyl]benzoic acid has been shown to have antioxidant and antiproliferative effects, as well as the ability to modulate the expression of various genes.
Avantages Et Limitations Des Expériences En Laboratoire
The major advantage of 4-[2-(2-Trityltetrazol-5-yl)phenyl]benzoic acid is its ability to act as an inhibitor of various enzymes, which makes it useful for a variety of laboratory experiments. Additionally, it is relatively easy to synthesize and is relatively stable in aqueous solutions. However, it is important to note that 4-[2-(2-Trityltetrazol-5-yl)phenyl]benzoic acid is highly toxic and should be handled with caution.
Orientations Futures
Despite its potential applications, there is still much to be studied about 4-[2-(2-Trityltetrazol-5-yl)phenyl]benzoic acid. Further research is needed to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research is needed to explore its potential applications in drug delivery systems and its ability to act as a fluorescent probe. Additionally, research is needed to explore the potential of 4-[2-(2-Trityltetrazol-5-yl)phenyl]benzoic acid as a therapeutic agent for various diseases. Finally, research is needed to explore the potential of 4-[2-(2-Trityltetrazol-5-yl)phenyl]benzoic acid as a tool for the detection of various compounds.
Méthodes De Synthèse
4-[2-(2-Trityltetrazol-5-yl)phenyl]benzoic acid can be synthesized from a variety of starting materials, including benzoic acid, trityltetrazol-5-ylphenyl, and a variety of solvents. The reaction typically proceeds via a nucleophilic aromatic substitution reaction, wherein the trityltetrazol-5-ylphenyl group is substituted for the benzoic acid group. This reaction is typically carried out at temperatures ranging from 0 to 100°C, and can be completed in a few hours.
Propriétés
IUPAC Name |
4-[2-(2-trityltetrazol-5-yl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H24N4O2/c38-32(39)25-22-20-24(21-23-25)29-18-10-11-19-30(29)31-34-36-37(35-31)33(26-12-4-1-5-13-26,27-14-6-2-7-15-27)28-16-8-3-9-17-28/h1-23H,(H,38,39) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXRLUDAOCEHAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4N=C(N=N4)C5=CC=CC=C5C6=CC=C(C=C6)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H24N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4'-Carboxy-(1,1'-biphenyl)-2-yl]-2-triphenylmethyltetrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-2-[4-(4-methylpiperazin-1-yl)phenyl]propanoic acid](/img/structure/B565234.png)












![5-Chloro-N-[[(5S)-4-hydroxy-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B565255.png)